REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][C:5]1[N:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8].CC1C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[N:13]1[C:5]2[CH:4]=[CH:3][NH:9][C:7](=[O:8])[C:6]=2[CH:10]=[CH:11][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.33 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(C(=O)N)C=CC=N1)OC
|
Name
|
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
Toluene was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (
|
Type
|
WASH
|
Details
|
eluting with PE/EtOAc v/v 1:1 and with EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2C(NC=CC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.87 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |